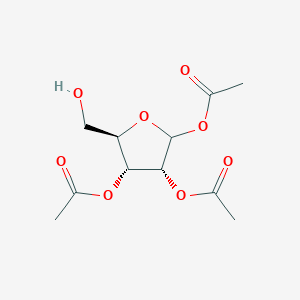
1,2,3-トリアセチル-D-リボフラノース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Triacetate-D-ribofuranose, also known as 1,2,3-Triacetyl-5-deoxy-D-ribose, is a synthetic compound with the molecular formula C11H16O7 and a molecular weight of 260.24 g/mol . This compound is a derivative of D-ribose, a naturally occurring sugar, and is characterized by the presence of three acetyl groups attached to the ribofuranose ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including antitumor drugs .
科学的研究の応用
1,2,3-Triacetate-D-ribofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals
作用機序
Mode of Action
It is a synthetic uridine pro-drug that is converted to uridine in vivo . When used for the treatment or prevention of toxicity associated with fluorouracil and other antimetabolites, uridine triacetate is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells .
Biochemical Pathways
It is known that the compound can compete with 5-FU metabolites, reducing toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) .
Result of Action
It is known that the compound can reduce the toxicity and cell-death associated with certain cytotoxic intermediates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triacetate-D-ribofuranose typically involves the acetylation of 5-deoxy-D-ribose. One common method starts with inosine as the initial raw material. The process involves several steps:
Acylation: Inosine is acylated with paratoluensulfonyl chloride in an organic solvent to obtain 5’-paratoluenesulfonyl-6-hydroxyl-9-beta-D-purine nucleoside.
Reduction: The nucleoside is reduced under the action of sodium borohydride in an organic solvent to obtain 5’-deoxy-6-hydroxyl-9-beta-D-purine nucleoside.
Acylation with Acetic Anhydride: The reduced product is acylated with acetic anhydride in an organic solvent to prepare 2,3-O-diacetyl-5-deoxyinosine.
Acetylation: Finally, glucoside is removed from the compound, and acetylation is performed to obtain 1,2,3-Triacetate-D-ribofuranose
Industrial Production Methods
The industrial production of 1,2,3-Triacetate-D-ribofuranose follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, with mild reaction conditions and high product yield. The raw materials are readily available, and the production cost is kept low .
化学反応の分析
Types of Reactions
1,2,3-Triacetate-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acetyl groups or the ribofuranose ring.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce deacetylated or reduced forms of the compound .
類似化合物との比較
Similar Compounds
1,2,3-Triacetyl-5-deoxy-D-ribose: Another acetylated derivative of D-ribose with similar properties and applications.
1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose: A closely related compound with slight variations in its chemical structure.
Uniqueness
1,2,3-Triacetate-D-ribofuranose is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals, such as capecitabine, highlights its significance in medicinal chemistry .
特性
IUPAC Name |
[4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAWRLZKVIFLKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














